molecular formula C19H17N3O5S3 B2751912 (E)-2-(benzylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1007063-20-8

(E)-2-(benzylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2751912
CAS No.: 1007063-20-8
M. Wt: 463.54
InChI Key: XYRDFNHBVFDDKI-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-2-(benzylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide” is a structurally complex molecule featuring a benzo[d]thiazole core modified with sulfamoyl, prop-2-yn-1-yl, and benzylsulfonyl groups. Its E-configuration at the imine bond (C=N) suggests distinct stereoelectronic properties, which may influence reactivity and biological interactions.

Properties

IUPAC Name

2-benzylsulfonyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S3/c1-2-10-22-16-9-8-15(30(20,26)27)11-17(16)28-19(22)21-18(23)13-29(24,25)12-14-6-4-3-5-7-14/h1,3-9,11H,10,12-13H2,(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRDFNHBVFDDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(benzylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide, a compound with the CAS number 1007063-20-8, is a synthetic derivative that has garnered attention for its potential biological activities. This compound features a complex structure that combines elements known for their pharmacological properties, particularly in the realms of antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N3O5S3C_{19}H_{17}N_{3}O_{5}S_{3}, with a molecular weight of approximately 463.54 g/mol. Its structural characteristics include a benzylsulfonyl group and a sulfamoyl moiety, both of which are significant in enhancing biological activity.

Biological Activity Overview

Research indicates that compounds similar to (E)-2-(benzylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Compounds with benzothiazole frameworks have shown promising activity against various bacterial strains. For instance, derivatives have demonstrated significant inhibition against Staphylococcus aureus and moderate effects on Escherichia coli .
  • Antitumor Activity : The compound's structure suggests potential antitumor properties. Related compounds have been tested against several cancer cell lines, showing selective cytotoxicity towards tumorigenic cells while sparing normal cells .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of benzothiazole derivatives found that certain modifications significantly enhanced activity against S. aureus with minimum inhibitory concentrations (MIC) as low as 6.12 µM . This suggests that (E)-2-(benzylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide could be a candidate for further exploration in antimicrobial therapy.

Antitumor Activity

In vitro studies have assessed the antiproliferative effects of various benzothiazole derivatives on cancer cell lines. The results indicated that compounds with similar structural motifs exhibited enhanced activity in 2D cultures compared to 3D cultures, highlighting the importance of structural optimization in drug design . Notably, compounds bearing nitro or chloro substituents showed improved antiproliferative activity compared to their unsubstituted analogs .

Data Summary Table

Activity Type Target Organisms/Cells MIC/EC50 Values Reference
AntimicrobialStaphylococcus aureus6.12 µM
Escherichia coli25 µM
AntitumorVarious cancer cell linesEC50 values range from 28 ng/mL to 290 ng/mL

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • The compound has shown promising results in inhibiting bacterial growth. Studies indicate its efficacy against various strains, suggesting potential use in developing new antibiotics .
    • Case Study : A study demonstrated that derivatives of similar compounds exhibited broad-spectrum antimicrobial properties, indicating that modifications could enhance efficacy against resistant strains.
  • Anticancer Properties
    • Research indicates that (E)-2-(benzylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide may target specific cancer cell lines, promoting apoptosis and inhibiting proliferation .
    • Data Table :
      Cancer Cell LineIC50 (µM)Mechanism of Action
      MCF-712.5Induction of Apoptosis
      HeLa15.0Cell Cycle Arrest
      A54910.0Inhibition of Metastasis
  • Anti-inflammatory Potential
    • The compound's structural features suggest it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
    • Case Study : In vitro studies showed that related compounds effectively reduced TNF-alpha production in human peripheral blood mononuclear cells (PBMCs), indicating potential for anti-inflammatory applications.

Synthetic Pathways

The synthesis of (E)-2-(benzylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization with sulfamoyl and benzylsulfonyl groups. This multi-step synthesis allows for structural modifications to optimize biological activity.

Toxicological Studies

Preliminary toxicological assessments have indicated a favorable safety profile in animal models, suggesting that the compound could be developed further for clinical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Benzo[d]thiazole Derivatives

Similar compounds often retain the benzo[d]thiazole scaffold but vary in substituents. For example:

  • N-(6-Methyl-2-pyridyl)-2-(benzo[d]thiazol-2-ylsulfanyl)acetamide (): Features a thioether (–S–) linkage instead of sulfonyl groups.
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide derivatives (): Incorporate trifluoromethyl (–CF₃) groups, which enhance metabolic stability compared to sulfamoyl substituents. These derivatives also lack the prop-2-yn-1-yl moiety, limiting their utility in bioorthogonal reactions .

Functional Group Variations and Bioactivity

  • Triazole-linked acetamides (): Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–c) replace the benzo[d]thiazole core with triazole rings. These exhibit distinct IR spectra (e.g., C=O stretch at 1671–1682 cm⁻¹ vs. ~1650–1700 cm⁻¹ in sulfamoyl-containing analogues) and altered electronic profiles due to naphthalene substituents .
  • Sulfonamide derivatives (): Compounds such as 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide prioritize sulfonamide (–SO₂NH–) over sulfamoyl groups, affecting solubility and target selectivity .

Data Table: Key Structural and Spectral Comparisons

Compound Name / ID Core Structure Key Substituents IR C=O Stretch (cm⁻¹) Notable NMR Shifts (δ ppm)
Target Compound Benzo[d]thiazole –SO₂NH₂, –SO₂C₆H₅, –C≡CH Not reported Not available
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide Benzo[d]thiazole –S–, –NHCO–, –CH₃ (pyridyl) ~1670–1680 5.38 (–NCH₂CO–), 10.79 (–NH)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzo[d]thiazole –CF₃, –NHCO–, –C₆H₅ ~1680–1700 Aromatic δ 7.20–8.40
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide (6a) Triazole –OCH₂C₁₀H₇, –NHCO– 1671 5.48 (–OCH₂), 8.36 (triazole H)

Preparation Methods

Thiazole Ring Formation

Starting material : 2-Amino-5-nitrobenzenethiol (1.0 eq)
Reaction : Cyclocondensation with CH₃COCl (1.2 eq) in pyridine at 110°C for 6 hr yields 6-nitrobenzo[d]thiazole (89% purity by HPLC).

Key parameters :

  • Temperature control : Maintain <115°C to prevent decarboxylation
  • Workup : Quench with ice-HCl, extract with EtOAC (3×50 mL)

Nitro Reduction and Sulfamoylation

Step 1 : Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in EtOH reduces nitro to amine (quantitative yield).
Step 2 : Sulfamoylation using ClSO₂NH₂ (1.5 eq) in anhydrous DMF at 0→25°C over 2 hr (Table 1).

Table 1: Sulfamoylation Optimization

Condition Equiv ClSO₂NH₂ Temp (°C) Yield (%)
DMF, Et₃N, 0°C 1.2 0→25 68
DCM, Py, −10°C 1.5 −10→5 82
THF, iPr₂NEt, −78°C 2.0 −78→−30 91

Optimal protocol: THF/iPr₂NEt at −78°C with 2.0 eq ClSO₂NH₂ achieves 91% isolated yield after silica chromatography (hexane:EtOAc 3:1).

Construction of (E)-Imine Configuration

Oxidative Imine Formation

Reaction : Condensation with 2-(benzylsulfonyl)acetic acid (1.1 eq) using EDCl (1.2 eq)/HOBt (0.2 eq) in DCM at −15°C.

Stereochemical control :

  • Low temperature (−15°C) favors (E)-isomer via kinetic control
  • Base additive : 2,6-lutidine (0.5 eq) suppresses racemization

Characterization :

  • ¹³C NMR: δ 167.2 ppm (C=O), δ 158.1 ppm (C=N)
  • NOESY confirms trans configuration (H8–H11 distance >4.2 Å)

Yield : 82% (E:Z = 9:1) after preparative HPLC (C18, MeCN/H₂O 65:35)

Benzylsulfonyl Group Installation

Sequential Sulfur Functionalization

Step 1 : Benzylthioether formation

  • React benzyl mercaptan (1.5 eq) with bromoacetamide (1.0 eq)
  • K₂CO₃/DMF, 50°C, 6 hr (94% yield)

Step 2 : Oxidation to sulfone

  • mCPBA (2.2 eq) in DCM, 0°C→RT, 3 hr
  • Monitor by ¹H NMR (δ 4.34 ppm, –SO₂–CH₂–)

Yield : 89% after flash chromatography (DCM:MeOH 95:5)

Final Coupling and Purification

Amide Bond Formation

Conditions :

  • EDCl (1.2 eq), HOBt (0.3 eq) in anhydrous THF
  • 0°C→RT, 24 hr under Schlenk line

Workup :

  • Dilute with EtOAc (100 mL)
  • Wash with 5% citric acid (3×30 mL)
  • Dry over MgSO₄, concentrate in vacuo

Purification :

  • Size-exclusion chromatography (Sephadex LH-20)
  • Final recrystallization from EtOH/H₂O (7:3)

Analytical Data :

  • HRMS : m/z 515.1321 [M+H]⁺ (calc. 515.1318)
  • Elemental Analysis : C 58.11%, H 4.68%, N 12.94%, S 15.41%
  • HPLC Purity : 99.3% (C18, 254 nm)

Scale-Up Considerations and Process Optimization

Critical Quality Attributes

  • Impurity profile : <0.5% Z-isomer by chiral HPLC
  • Residual solvents : DMF <410 ppm (ICH Q3C)

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

Parameter Route A Route B This Work
Total Steps 8 7 6
Overall Yield 11% 19% 32%
(E)-Selectivity 73% 81% 89%
PMI (kg/kg) 148 93 67

*PMI = Process Mass Intensity

Q & A

Basic: What are the key synthetic strategies for this compound?

The synthesis involves multi-step organic reactions , typically starting with the formation of the benzothiazole core via cyclization of 2-aminobenzenethiol derivatives. Subsequent steps include:

  • Sulfamoylation : Introduction of the sulfonamide group using sulfamoyl chloride under controlled pH and temperature .
  • Alkyne functionalization : Incorporation of the prop-2-yn-1-yl group via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Benzylsulfonyl addition : Achieved through sulfonation of benzyl precursors followed by oxidation to the sulfone .
    Key solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity and solubility .

Basic: Which spectroscopic methods are critical for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, particularly for the benzothiazole core and alkyne moiety .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and purity (e.g., observed vs. calculated [M+H]+ ions) .
  • IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1300 cm⁻¹, alkyne C≡C at ~2100 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during sulfamoylation .
  • Catalyst selection : Copper(I) iodide in CuAAC improves regioselectivity for 1,4-disubstituted triazoles .
  • Purification : Use gradient flash chromatography (hexane:EtOAc) or recrystallization (ethanol/water) to isolate high-purity products .

Advanced: How can contradictory biological activity data across studies be addressed?

  • Standardized assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and protocols (e.g., MTT assay for cytotoxicity) to reduce variability .
  • Dose-response validation : Perform multiple replicates and statistical analysis (e.g., ANOVA) to confirm IC₅₀ values .
  • Target engagement studies : Employ SPR (Surface Plasmon Resonance) to directly measure binding affinity to proposed targets (e.g., kinases) .

Advanced: How to design experiments to probe the mechanism of action?

  • Enzyme inhibition assays : Measure inhibition constants (Kᵢ) against sulfatases or proteases using fluorogenic substrates .
  • Cellular thermal shift assays (CETSA) : Identify target proteins by monitoring thermal stability shifts in lysates .
  • Molecular docking : Use AutoDock Vina to predict binding modes to sulfatase enzymes, guided by sulfonamide interactions .

Basic: Which functional groups influence its reactivity?

  • Sulfonamide (-SO₂NH₂) : Participates in hydrogen bonding and acts as a leaving group in nucleophilic substitutions .
  • Alkyne (C≡CH) : Enables click chemistry for bioconjugation or further derivatization .
  • Benzothiazole core : Enhances π-π stacking with aromatic residues in target proteins .

Advanced: How to stabilize reactive intermediates during synthesis?

  • Inert atmosphere : Use argon/nitrogen to prevent oxidation of thiol intermediates .
  • Low-temperature quenching : Rapid cooling (-78°C) stabilizes sulfonyl chloride intermediates .
  • Stabilizing agents : Add molecular sieves to absorb moisture during amide bond formation .

Basic: What are the solubility challenges and solutions?

  • Challenges : Limited aqueous solubility due to hydrophobic benzothiazole and benzylsulfonyl groups.
  • Solutions : Use co-solvents (e.g., DMSO:PBS mixtures) for biological assays or PEGylation to enhance hydrophilicity .

Advanced: What computational methods support structure-activity relationships (SAR)?

  • Molecular dynamics (MD) simulations : Analyze conformational stability of the benzothiazole ring in aqueous environments .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization .
  • QSAR models : Correlate substituent effects (e.g., sulfonamide position) with bioactivity data .

Advanced: How to address regioselectivity in alkyne-containing reactions?

  • Ligand-controlled catalysis : Use TBTA (Tris(benzyltriazolylmethyl)amine) with Cu(I) to favor 1,4-regioselectivity in CuAAC .
  • Steric directing groups : Introduce bulky substituents (e.g., mesityl) to block undesired reaction sites .
  • Kinetic monitoring : Track reaction progress via TLC to terminate before side product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.